Cas no 2138540-16-4 (2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid)

2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid
- EN300-1140944
- 2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- 2138540-16-4
-
- インチ: 1S/C13H18F3N3O4/c1-11(2,3)23-10(22)18-12(4,9(20)21)7-19-6-8(5-17-19)13(14,15)16/h5-6H,7H2,1-4H3,(H,18,22)(H,20,21)
- InChIKey: NLBBGEXFIGFSHC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NN(C=1)CC(C(=O)O)(C)NC(=O)OC(C)(C)C)(F)F
計算された属性
- せいみつぶんしりょう: 337.12494055g/mol
- どういたいしつりょう: 337.12494055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 93.4Ų
2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140944-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2138540-16-4 | 95% | 0.25g |
$999.0 | 2023-10-26 | |
Enamine | EN300-1140944-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2138540-16-4 | 5g |
$3147.0 | 2023-06-09 | ||
Enamine | EN300-1140944-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2138540-16-4 | 95% | 0.05g |
$912.0 | 2023-10-26 | |
Enamine | EN300-1140944-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2138540-16-4 | 95% | 2.5g |
$2127.0 | 2023-10-26 | |
Enamine | EN300-1140944-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2138540-16-4 | 95% | 0.5g |
$1043.0 | 2023-10-26 | |
Enamine | EN300-1140944-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2138540-16-4 | 1g |
$1086.0 | 2023-06-09 | ||
Enamine | EN300-1140944-1g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2138540-16-4 | 95% | 1g |
$1086.0 | 2023-10-26 | |
Enamine | EN300-1140944-5g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2138540-16-4 | 95% | 5g |
$3147.0 | 2023-10-26 | |
Enamine | EN300-1140944-10g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2138540-16-4 | 95% | 10g |
$4667.0 | 2023-10-26 | |
Enamine | EN300-1140944-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
2138540-16-4 | 95% | 0.1g |
$956.0 | 2023-10-26 |
2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acidに関する追加情報
Introduction to 2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid (CAS No. 2138540-16-4)
2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid (CAS No. 2138540-16-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The molecular structure of 2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid is noteworthy for its intricate arrangement of functional groups. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a methyl group at the α-position, and a trifluoromethyl-substituted pyrazole ring at the β-position contribute to its unique chemical and biological properties. These structural elements not only enhance the compound's stability but also influence its reactivity and bioavailability.
The synthesis of 2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid involves a series of well-defined steps. Typically, the synthesis begins with the preparation of the tert-butoxycarbonyl protected amino acid derivative. This is followed by the introduction of the methyl group and the formation of the pyrazole ring through a multistep process that includes cyclization reactions and functional group manipulations. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for further research and development.
In terms of biological activity, 2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways, such as kinases and proteases. For instance, recent research has highlighted its ability to modulate signaling pathways associated with inflammation and cancer. These findings suggest that this compound could serve as a lead molecule for the development of new therapeutic agents targeting these conditions.
The pharmacological profile of 2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid has been extensively studied in preclinical models. In vitro assays have shown that it exhibits potent inhibitory activity against specific targets, with low micromolar IC50 values. Additionally, in vivo studies have demonstrated its efficacy in animal models of disease, providing valuable insights into its potential therapeutic applications. These studies have also highlighted the importance of optimizing dosing regimens and delivery methods to maximize therapeutic benefits while minimizing potential side effects.
The safety profile of 2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid is another critical aspect that has been investigated. Preclinical toxicology studies have indicated that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, ongoing research is necessary to fully understand its long-term safety and to identify any potential risks associated with prolonged use.
In conclusion, 2-{(tert-butoxy)carbonylamino}-2-methyl-3-4-(trifluoromethyl)-1H-pyrazol-1-ylpropanoic acid (CAS No. 2138540-16-4) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its biological activities and favorable safety profile, make it an attractive candidate for further development as a therapeutic agent. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the field.
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